An In-depth Technical Guide to the Core Structure of Silatranes
An In-depth Technical Guide to the Core Structure of Silatranes
Silatranes are a distinctive class of organosilicon compounds that have garnered significant interest across various scientific disciplines, including materials science, agriculture, and pharmacology.[1][2] Their unique chemical, physical, and biological properties are a direct consequence of their cage-like molecular architecture.[3] This guide provides a detailed examination of the fundamental structure of the silatrane cage, supported by quantitative data and common experimental protocols for its characterization.
The Fundamental Silatrane Cage Structure
The defining feature of a silatrane is its tricyclic, cage-like structure centered around a pentacoordinate silicon atom.[4] This arrangement is characterized by a transannular dative bond between the silicon (Si) and a nitrogen (N) atom.[5] The core framework is derived from triethanolamine (B1662121), creating a rigid system of three five-membered rings that encapsulate the Si-N axis.[4]
Key structural features include:
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Pentacoordinate Silicon: The silicon atom is bonded to three oxygen atoms in equatorial positions and an axial substituent (R group), with the nitrogen atom occupying the opposite axial position.[6]
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Transannular Si←N Dative Bond: A coordinate bond is formed by the donation of the lone pair of electrons from the apical nitrogen atom to a vacant d-orbital of the silicon atom.[4][5] The length of this bond is a critical parameter and varies depending on the nature of the axial R substituent.[7]
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Tricyclic Cage: The structure consists of three 5-membered (-O-CH₂-CH₂-N-) rings that connect back to the central silicon atom, creating a sterically hindered and stable framework.[4] This high stability reduces the risk of hydrolysis-driven self-polymerization compared to open-chain silanes.[5]
Quantitative Structural Data
The precise geometry of the silatrane cage has been determined by methods such as gas electron diffraction (GED) and X-ray crystallography. The bond lengths and angles are crucial for understanding the molecule's reactivity and electronic properties. The Si-N bond length is particularly sensitive to the electronic effects of the axial substituent.[2]
The table below summarizes key structural parameters for the parent silatrane (R=H) as determined by gas electron diffraction.
| Parameter | Bond/Angle | Value (r g, Å or ∠a, °) | Citation(s) |
| Bond Lengths | Si-N | 2.406 (27) | [8][9] |
| Si-O | 1.648 (3) | [8][9] | |
| N-C | 1.443 (7) | [8][9] | |
| O-C | 1.399 (11) | [8][9] | |
| C-C | 1.504 (15) | [8][9] | |
| Bond Angles | N-Si-O | 78.8 (21) | [8][9] |
| O-Si-O | 116.3 (13) | [8][9] | |
| Si-O-C | 128.1 (11) | [8][9] | |
| Si-N-C | 105.4 (14) | [8][9] | |
| C-C-O | 117.0 (26) | [8][9] | |
| C-C-N | 108.2 (30) | [8][9] | |
| C-N-C | 113.2 (17) | [8][9] |
Note: Values are from gas-phase electron diffraction studies. Bond lengths in the solid state, determined by X-ray crystallography, are often shorter, for example, the Si-N bond length for H-silatrane is ~2.080 Å in the solid state.[9]
Experimental Protocols for Synthesis and Characterization
The synthesis and structural elucidation of silatranes rely on established chemical and analytical techniques. Modern protocols often emphasize efficiency and green chemistry principles.[4]
A modern, efficient, and solvent-free method for synthesizing silatranes involves the organocatalytic reaction of a trialkoxysilane with triethanolamine (TEOA) or its derivatives.[4][10] Amidine-based catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are particularly effective.[10]
Methodology:
-
Reactant Preparation: In a reaction vessel, triethanolamine (1 equivalent) and the corresponding organotrialkoxysilane (R-Si(OR')₃, ~1.03 equivalents) are combined.
-
Catalyst Addition: A catalytic amount of DBU (e.g., 1 mol%) is added to the mixture.
-
Reaction: The mixture is stirred at a specified temperature (e.g., room temperature or slightly elevated) under neat (solvent-free) conditions. The reaction progress can be monitored by the precipitation of the solid silatrane product.[10]
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Isolation and Purification: Upon completion, the solid product is isolated. Purification typically involves washing the precipitate with a suitable solvent to remove unreacted starting materials and the catalyst. Further purification can be achieved by recrystallization if necessary.[10]
A. X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional molecular structure of silatranes in the solid state, providing precise bond lengths and angles.[10][11]
Methodology:
-
Crystal Growth: High-quality single crystals of the purified silatrane are grown. This is a critical step, often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[11]
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction patterns are recorded on a detector as the crystal is rotated.[11]
-
Data Processing: The intensities and positions of the diffraction spots are measured. This data is used to determine the unit cell dimensions and the symmetry of the crystal.[11]
-
Structure Solution and Refinement: The "phase problem" is solved using computational methods to generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final, precise atomic coordinates.[11]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for confirming the structure of silatranes in solution.[3] A combination of ¹H, ¹³C, and ²⁹Si NMR experiments provides a complete picture of the molecular framework.[12]
Methodology:
-
Sample Preparation: A small amount of the purified silatrane is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and spectra for ¹H, ¹³C, and ²⁹Si nuclei are acquired.
-
Spectral Analysis:
-
¹H NMR: Provides information on the proton environments. For the silatrane cage, characteristic triplets are typically observed for the NCH₂ and OCH₂ groups, usually in the ranges of 2.7-2.8 ppm and 3.7-3.8 ppm, respectively.[12]
-
¹³C NMR: Shows signals for all unique carbon atoms in the molecule, confirming the integrity of the cage and the identity of the R-group.[13]
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²⁹Si NMR: This is particularly diagnostic for silatranes. The chemical shift (δ) value is indicative of the coordination number of the silicon atom. For pentacoordinate silicon in a silatrane cage, the signal typically appears in the range of -80 to -100 ppm, confirming the presence of the transannular Si←N interaction.[12][14]
-
References
- 1. Silatranes: a review on their synthesis, structure, reactivity and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Silatranes: a review on their synthesis, structure, reactivity and applications. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. rroij.com [rroij.com]
- 14. researchgate.net [researchgate.net]
